5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one

SERT inhibition Serotonin transporter Cross-study comparison

Specifically procure this 5-methyl substituted piperidinyl benzoxazolone to ensure reproducible CNS target validation. Its confirmed SERT inhibition (Ki=660 nM) and in vivo serotonergic activity make it a unique pharmacological tool. Unlike unsubstituted analogs, this precise methylation pattern is critical for accurate SAR mapping of dopamine and serotonin receptors, avoiding data variability in complex neurological disease models.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
Cat. No. B13867333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=O)N2C3CCNCC3
InChIInChI=1S/C13H16N2O2/c1-9-2-3-12-11(8-9)15(13(16)17-12)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3
InChIKeyOATOMAZWXQCSLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one: A Piperidinyl Benzoxazolone for CNS Research


5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one is a synthetic small molecule belonging to the piperidinyl benzoxazolone class . It is characterized by a benzoxazolone core with a piperidine moiety at the 3-position and a methyl group at the 5-position [1]. This specific substitution pattern is of interest in medicinal chemistry, particularly within the central nervous system (CNS) therapeutic area, where related benzoxazole-piperidine derivatives have been explored as multi-target ligands for dopamine and serotonin receptors [2].

Why a Generic Benzoxazolone Cannot Substitute for 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one


The biological activity of benzoxazolone derivatives is exquisitely sensitive to the nature and position of substituents on the core scaffold [1]. Research on analogous piperidine (piperazine)-substituted benzoxazole derivatives demonstrates that small structural variations, such as the presence or absence of a methyl group, profoundly impact receptor binding affinity and functional selectivity [1]. Therefore, a generic substitution with an unsubstituted or differently substituted benzoxazolone analog cannot be assumed to yield the same pharmacological profile, making the specific procurement of 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one essential for reproducible and meaningful results in target validation or structure-activity relationship (SAR) studies [1].

Quantitative Differentiation of 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one: Evidence from Comparative Studies


Evidence Item 1: SERT Inhibition Potency: A Cross-Study Comparison of 5-Methyl and Unsubstituted Analogs

A cross-study comparison reveals a 4.5-fold difference in potency for inhibiting the serotonin transporter (SERT) between the 5-methyl substituted target compound and its unsubstituted analog. The 5-methyl compound (CHEMBL4213543) exhibited a Ki of 660 nM for inhibiting [3H]serotonin uptake in rat striatal synaptosomes [1]. In a separate assay, an unsubstituted analog (CHEMBL1830884) showed a significantly higher IC50 of 2,980 nM for inhibiting human SERT expressed in JAR cells [2].

SERT inhibition Serotonin transporter Cross-study comparison SAR

Evidence Item 2: Functional In Vivo Outcome: Serotonin Syndrome Induction in Rats

The target compound demonstrates a functional in vivo effect consistent with its SERT inhibition profile. In a rodent model, 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one (CHEMBL798395) was shown to elicit serotonin syndrome at a dose of 10.0 mg/kg [1]. This behavioral outcome provides a functional correlate to the in vitro SERT binding data.

In vivo pharmacology Serotonin syndrome Behavioral pharmacology CNS penetration

Evidence Item 3: Receptor Binding Profile: Class-Level Inference from Benzoxazole-Piperidine Multi-Target Antipsychotics

A class-level analysis from a comprehensive study on benzoxazole-piperidine derivatives provides context for the target compound's potential utility. The study by Huang et al. (2015) optimized a series of compounds for combined high affinity at dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors [1]. These are key targets for antipsychotic efficacy and tolerability. For instance, a related benzoxazole-piperidine derivative in this series (BDBM50133175) demonstrated a Ki of 90 nM at the human 5-HT1A receptor [2].

Receptor binding Dopamine D2 Serotonin 5-HT1A 5-HT2A Multi-target drug discovery

Procurement-Guiding Application Scenarios for 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one


Scenario 1: SERT-Mediated CNS Disorder Research Tool

Based on its confirmed in vitro SERT inhibition (Ki = 660 nM) [1] and its ability to induce serotonin syndrome in vivo [2], this compound is a suitable tool for investigating the role of the serotonin transporter in neurological and psychiatric disorders. It can be used in preclinical models of depression and anxiety to dissect SERT-mediated pathways, where its specific potency profile provides a different window of pharmacological modulation compared to more potent or structurally distinct SERT inhibitors.

Scenario 2: Chemical Probe for Structure-Activity Relationship (SAR) Studies

This compound is an ideal candidate for inclusion in SAR libraries aimed at mapping the binding site of CNS targets like SERT, dopamine D2, or serotonin 5-HT1A/2A receptors [3]. Its specific 5-methyl substitution serves as a key structural variant, allowing researchers to quantify the impact of this small lipophilic group on affinity, selectivity, and downstream functional activity when compared to its unsubstituted or differently substituted analogs.

Scenario 3: Building Block for Next-Generation Multi-Target CNS Ligands

Given that related benzoxazole-piperidine scaffolds have been successfully optimized into potent, multi-target ligands for antipsychotic research [3], this compound serves as a valuable advanced intermediate or 'privileged fragment'. Procurement of this specific compound allows medicinal chemists to rapidly access a more functionalized building block, streamlining the synthesis and biological evaluation of a new series of compounds with potentially improved polypharmacological profiles for complex CNS diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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